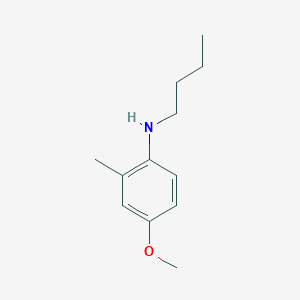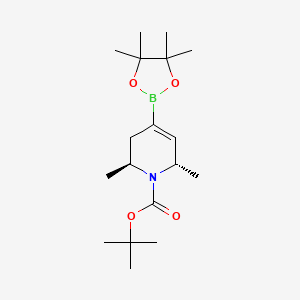
2-Amino-9-(3',5'-di-O-acetyl-2'-O-methyl-b-D-ribofuranosyl)-6-chloropurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” is a synthetic compound that belongs to the class of purine analogs Purine analogs are compounds that mimic the structure of purines, which are essential components of nucleic acids (DNA and RNA)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and ribofuranosyl intermediates.
Glycosylation: The ribofuranosyl moiety is introduced to the purine base through a glycosylation reaction, often using a Lewis acid catalyst.
Acetylation: The hydroxyl groups on the ribofuranosyl moiety are acetylated using acetic anhydride in the presence of a base.
Methylation: The 2’-hydroxyl group is selectively methylated using methyl iodide and a strong base.
Chlorination: The purine ring is chlorinated at the 6-position using a chlorinating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the amino group or the ribofuranosyl moiety.
Reduction: Reduction reactions may target the chlorinated purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified amino or ribofuranosyl groups.
Reduction: Reduced purine derivatives with altered electronic properties.
Substitution: Substituted purine analogs with diverse functional groups.
科学的研究の応用
Chemistry
Synthesis of Nucleoside Analogs: Used as intermediates in the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the reactivity of purine derivatives.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleic acid metabolism.
Cellular Studies: Used in studies of cellular uptake and metabolism of nucleosides.
Medicine
Antiviral Agents: Potential use as an antiviral agent due to its structural similarity to nucleosides.
Cancer Research: Investigated for its potential to inhibit cancer cell proliferation.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Biotechnology: Applied in the synthesis of modified nucleotides for biotechnological applications.
作用機序
The mechanism of action of “2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” involves its incorporation into nucleic acids or interaction with nucleic acid-processing enzymes. The compound may act as a chain terminator in DNA or RNA synthesis, or it may inhibit enzymes such as polymerases or kinases. The specific molecular targets and pathways depend on the structural modifications and the biological context.
類似化合物との比較
Similar Compounds
2-Amino-6-chloropurine: A simpler analog without the ribofuranosyl moiety.
9-(β-D-Ribofuranosyl)purine: Lacks the amino and chloro substituents.
2-Amino-9-(β-D-ribofuranosyl)purine: Similar but without the acetyl and methyl modifications.
Uniqueness
“2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The acetyl and methyl modifications enhance its stability and cellular uptake, while the chlorinated purine ring provides unique reactivity.
特性
分子式 |
C15H18ClN5O6 |
|---|---|
分子量 |
399.78 g/mol |
IUPAC名 |
[3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18ClN5O6/c1-6(22)25-4-8-10(26-7(2)23)11(24-3)14(27-8)21-5-18-9-12(16)19-15(17)20-13(9)21/h5,8,10-11,14H,4H2,1-3H3,(H2,17,19,20) |
InChIキー |
FAQUJDRYWBDRAM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B12095789.png)


![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)


![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)


